molecular formula C12H15N3O2 B188944 2-Amino-N-(2-oxo-3-piperidinyl)benzamide CAS No. 84772-30-5

2-Amino-N-(2-oxo-3-piperidinyl)benzamide

Cat. No.: B188944
CAS No.: 84772-30-5
M. Wt: 233.27 g/mol
InChI Key: ACYVDIMSMJEHRM-UHFFFAOYSA-N
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Description

2-Amino-N-(2-oxo-3-piperidinyl)benzamide is a benzamide derivative featuring a 2-aminobenzoyl core linked to a 2-oxo-3-piperidinyl substituent. The compound’s structure combines a planar aromatic ring with a cyclic amide (piperidinone), conferring unique electronic and steric properties.

Properties

CAS No.

84772-30-5

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-amino-N-(2-oxopiperidin-3-yl)benzamide

InChI

InChI=1S/C12H15N3O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,17)(H,15,16)

InChI Key

ACYVDIMSMJEHRM-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N

solubility

35 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-aminobenzamide scaffold is common in medicinal chemistry, with variations in the N-substituent dictating properties. Key analogs include:

Compound Name Substituent on N-Atom Key Structural Features
2-Amino-N-(p-tolyl)benzamide (7) p-Tolyl Electron-donating methyl group enhances stability
2-Amino-N-(4′-fluorophenyl)benzamide (3b) 4-Fluorophenyl Electron-withdrawing F increases polarity
2-Amino-N-(3,4-dimethoxyphenyl)benzamide (4) 3,4-Dimethoxyphenyl Methoxy groups improve solubility and H-bonding
Target compound 2-Oxo-3-piperidinyl Cyclic amide introduces conformational rigidity and H-bonding via carbonyl

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Compounds like 2-Amino-N-(p-tolyl)benzamide (7) exhibit higher yields (97%) due to the stabilizing p-tolyl group, whereas electron-withdrawing substituents (e.g., 4-F in 3b) reduce yields (62%) but enhance metabolic stability .
  • Heterocyclic Substituents: The piperidinone group in the target compound may enhance binding to enzymes or receptors through dipole interactions, similar to morpholine-containing analogs (e.g., 2-Amino-N-(4′-morpholinophenyl)benzamide (5b), yield: 97%) .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and molecular weights:

Compound Name Melting Point (°C) Molecular Weight Solubility Trends
2-Amino-N-(4-methoxyphenyl)benzamide (5) 121 242.27 High in polar solvents
2-Amino-N-(4′-cyanophenyl)benzamide (22b) 233–234 257.28 Low due to cyano group
2-Amino-N-(3-chlorophenethyl)benzamide Not reported 288.76 Moderate (chlorine adds lipophilicity)
Target compound Predicted: 180–200 248.27 Moderate (piperidinone balances polarity)

Key Observations :

  • Methoxy and morpholino groups improve aqueous solubility (e.g., compound 5b, 80% yield) .
  • Bulky substituents like 3,4,5-trimethoxyphenyl (compound 6, m.p. 217°C) increase melting points due to crystal packing .

Challenges :

  • Steric hindrance from the piperidinone ring may reduce yields compared to linear substituents (e.g., phenethyl groups in compound 3, 97% yield) .
  • Cyclic amines often require optimized reaction times and catalysts for efficient coupling .

Target Compound Hypotheses :

  • The piperidinone moiety may target proteases or kinases via its carbonyl group.
  • Conformational rigidity could improve bioavailability compared to flexible analogs.

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